Enduracidin B hydrochloride

Description

Contextualization within Natural Product Antibiotics and Peptidic Drug Discovery

Natural products have historically been a rich source of antibiotics, and peptidic structures, in particular, offer a high degree of chemical diversity and biological specificity. Enduracidin B hydrochloride is a prime example of a non-ribosomally synthesized peptide, a pathway that allows for the incorporation of non-proteinogenic amino acids, leading to complex and potent molecules. nih.gov The study of such compounds is central to peptidic drug discovery, aiming to understand and re-engineer these natural scaffolds to improve their properties and overcome resistance.

Enduracidin B, as a lipodepsipeptide, possesses both a lipid tail and a cyclic peptide core, a combination that is crucial for its biological activity. nih.gov This architecture allows it to interact with bacterial cell membranes and specifically target key processes in cell wall synthesis. nih.gov The exploration of such natural product antibiotics is vital in an era where the pipeline for new antibacterial drugs is dwindling.

Historical Trajectory of Enduracidin Discovery and Initial Characterization

Enduracidin was first discovered in the late 1960s, isolated from the fermentation broth of the soil bacterium Streptomyces fungicidicus B-5477, found in a soil sample from Nishinomiya, Japan. beilstein-journals.orgbeilstein-journals.org Initial characterization revealed that enduracidin is typically produced as a mixture of two major components, Enduracidin A and Enduracidin B, which differ only by the length of their fatty acid side chain. nih.gov

Early studies established its potent bactericidal activity, particularly against Gram-positive bacteria, including strains resistant to other antibiotics. beilstein-journals.org The initial characterization involved detailed chemical degradation, amino acid analysis, and spectroscopic methods to elucidate its complex structure. nih.gov These foundational studies laid the groundwork for understanding its mode of action and its potential as an antibiotic.

Classification and Structural Homologies within the Cyclic Lipodepsipeptide Antibiotic Family

This compound belongs to the family of cyclic lipodepsipeptide antibiotics. These molecules are characterized by a macrocyclic structure containing both peptide and ester bonds (a depsipeptide) and a lipid moiety. mdpi.com This family includes several other notable antibiotics, and understanding their structural similarities and differences is key to developing new derivatives.

Enduracidin B shares a similar 17-amino acid peptide core with its close relative, ramoplanin (B549286). nih.govbeilstein-journals.org However, there are key distinctions. Enduracidin possesses a longer branched fatty acid tail compared to ramoplanin. nih.gov Furthermore, ramoplanin contains a di-mannose moiety attached to a hydroxyphenylglycine (Hpg) residue, which is absent in enduracidin and contributes to ramoplanin's enhanced aqueous solubility. nih.gov Other structural differences include the presence of unique non-proteinogenic amino acids like enduracididine (B8820190) in enduracidin, whereas ramoplanin contains ornithine and leucine (B10760876) at corresponding positions. nih.gov

More recently discovered members of this family, such as chersinamycin, also share the core lipodepsipeptide structure but have distinct amino acid sequences and modifications. biorxiv.orgresearchgate.net The mannopeptimycins represent another related class that contains the enduracididine moiety but differs significantly in other parts of the peptide core and glycosylation patterns. beilstein-journals.org

| Feature | Enduracidin B | Enduracidin A | Ramoplanin A2 | Chersinamycin |

| Producing Organism | Streptomyces fungicidicus | Streptomyces fungicidicus | Actinoplanes sp. | Micromonospora chersina |

| Fatty Acid Moiety | C13 branched chain | C12 branched chain | C8 unsaturated chain | Distinct lipid tail |

| Peptide Core | 17 amino acids | 17 amino acids | 17 amino acids | Unique peptide sequence |

| Key Amino Acids | Enduracididine, Dichloro-Hpg | Enduracididine, Dichloro-Hpg | Ornithine, Leucine, Chloro-Hpg | Unique amino acid composition |

| Glycosylation | Absent | Absent | Di-mannose on Hpg11 | Absent |

| Chlorination | Dichlorination of Hpg13 | Dichlorination of Hpg13 | Monochlorination of Hpg17 | Predicted halogenation |

Structure

2D Structure

Properties

CAS No. |

34765-98-5 |

|---|---|

Molecular Formula |

C108H141Cl3N26O31 |

Molecular Weight |

2405.8 g/mol |

IUPAC Name |

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C108H140Cl2N26O31.ClH/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57;/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166);1H/b11-9+,19-13-;/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+;/m1./s1 |

InChI Key |

CZVLFJVZZQQXRP-VWZJCHDRSA-N |

Isomeric SMILES |

CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl |

Canonical SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl |

Origin of Product |

United States |

Origin and Biosynthesis of Enduracidin B Hydrochloride

Producer Microorganisms and Fermentation Science

The biosynthesis of enduracidin is attributed to select species within the genus Streptomyces, renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.

The principal and most well-documented producer of enduracidin is the soil bacterium Streptomyces fungicidicus microbiologyresearch.orgoregonstate.edu. The strain ATCC 21013, in particular, has been the subject of extensive research to unravel the molecular basis of enduracidin production microbiologyresearch.orgsemanticscholar.orgresearchgate.netnih.gov. Fermentation studies with S. fungicidicus have been crucial in understanding the optimal conditions for antibiotic yield. Enduracidin is primarily produced by the mycelium of the bacterium oregonstate.edu. Industrial production strains have been developed from the wild-type organism through conventional mutagenesis and selection techniques to enhance the yield of enduracidin for commercial purposes google.com.

While S. fungicidicus is the primary source, research has identified other Streptomyces species capable of producing enduracidin. For instance, Streptomyces atrovirens has been identified as a producer of this antibiotic researchgate.net. The discovery of enduracidin production in different species suggests the potential for horizontal gene transfer of the biosynthetic gene cluster within the Streptomyces genus.

Genetic Basis of Enduracidin Biosynthesis

The production of enduracidin is orchestrated by a large and complex set of genes organized into a biosynthetic gene cluster (BGC). The elucidation of this gene cluster has been a significant milestone in understanding and potentially engineering the biosynthesis of this antibiotic.

The complete biosynthetic gene cluster for enduracidin was cloned and sequenced from Streptomyces fungicidicus ATCC 21013 microbiologyresearch.orgsemanticscholar.orgnih.gov. The cluster is located within a 116 kb genetic locus and comprises an 84 kb region containing 25 open reading frames (ORFs) directly involved in the antibiotic's biosynthesis microbiologyresearch.orgsemanticscholar.orgresearchgate.netnih.gov. The involvement of this gene cluster in enduracidin production was confirmed through targeted gene disruption experiments, where knocking out key genes within the cluster abolished the production of the antibiotic microbiologyresearch.orgsemanticscholar.orgnih.gov.

The backbone of the enduracidin peptide is assembled by a series of large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs) scispace.com. The enduracidin BGC contains four key NRPS genes: endA, endB, endC, and endD microbiologyresearch.orgsemanticscholar.orgnih.gov. These enzymes collectively contain 18 modules that are responsible for the incorporation of the 17 amino acid residues that constitute the enduracidin peptide core semanticscholar.orggoogle.com.

The organization of these NRPS genes and their respective modules generally adheres to the co-linearity principle, where the sequence of modules on the NRPS enzymes corresponds to the sequence of amino acids in the final peptide product microbiologyresearch.orgsemanticscholar.orgnih.gov. A notable feature of the enduracidin NRPS machinery is the presence of unique modules for the incorporation of the non-proteinogenic amino acids citrulline and enduracididine (B8820190) microbiologyresearch.orgsemanticscholar.orgnih.gov. Furthermore, an interesting characteristic is the absence of conventional epimerization (E) domains, despite the presence of seven D-amino acids in the final structure. It is proposed that a specific subset of condensation (C) domains within the NRPSs catalyze both the condensation and epimerization reactions microbiologyresearch.orgsemanticscholar.orgnih.govgoogle.com.

| NRPS Gene | Number of Modules | Encoded Protein | Function in Enduracidin Biosynthesis |

| endA | Two | EndA | Initiates peptide assembly and incorporates the first two amino acid residues. |

| endB | Seven | EndB | Extends the peptide chain by adding the next seven amino acid residues. |

| endC | Eight | EndC | Continues the elongation of the peptide backbone with eight more amino acids. |

| endD | One | EndD | A single-module protein thought to be involved in the loading of a specific amino acid in trans. |

Beyond the core NRPS machinery, the enduracidin BGC encodes a suite of ancillary enzymes essential for the production of a fully functional antibiotic. These enzymes are responsible for various critical functions, including the biosynthesis of non-proteinogenic amino acid precursors, the attachment of the lipid side chain, and potentially regulation and export of the antibiotic microbiologyresearch.orgsemanticscholar.orgnih.gov.

Incorporation of Non-Proteinogenic Amino Acid Residues

The structure of Enduracidin B hydrochloride is notable for its inclusion of non-proteinogenic amino acids, which are incorporated through sophisticated biosynthetic pathways. These unique residues are critical to the compound's biological activity.

Biosynthetic Pathways and Enzymology of Enduracididine Formation

The formation of the non-proteinogenic amino acid L-enduracididine is a key step in the biosynthesis of enduracidin. This process begins with the amino acid L-arginine and involves a series of enzymatic conversions. beilstein-journals.orgnih.govacs.org Radio-labelling studies have confirmed that arginine and its precursors, ornithine and citrulline, are incorporated into enduracididine. beilstein-journals.orgnih.gov

The biosynthetic pathway is catalyzed by a trio of enzymes with high sequence homology to those found in the mannopeptimycin gene cluster: EndP, EndR, and EndQ. beilstein-journals.orgnih.gov The process unfolds as follows:

Hydroxylation: The enzyme MppP, a PLP-dependent hydroxylase, catalyzes the conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid. beilstein-journals.orgnih.gov This initial step is an O2- and PLP-dependent reaction where L-arginine is converted to (S)-4-hydroxy-2-ketoarginine. researchgate.net

Cyclization: The enzyme MppR, a pyruvate (B1213749) aldose, then facilitates the dehydration and cyclization of 2-oxo-4-hydroxy-5-guanidinovaleric acid to form the cyclic guanidine (B92328) intermediate. beilstein-journals.orgnih.gov Structural studies have suggested that MppR is responsible for the conversion of 4-hydroxy-2-ketoarginine (4HKA) to 2-ketoenduracididine (2KE). wisconsin.edunih.gov

Transamination: Finally, the enzyme MppQ, an aminotransferase, catalyzes the transamination of the cyclic intermediate to produce L-enduracididine. beilstein-journals.orgnih.govacs.org

This enzymatic cascade highlights the intricate molecular machinery required to produce this unusual amino acid.

| Enzyme | Function | Substrate | Product |

| MppP (EndP) | PLP-dependent hydroxylase | L-arginine | 2-oxo-4-hydroxy-5-guanidinovaleric acid |

| MppR (EndR) | Pyruvate aldose | 2-oxo-4-hydroxy-5-guanidinovaleric acid | Cyclic guanidine intermediate |

| MppQ (EndQ) | Aminotransferase | Cyclic guanidine intermediate | L-enduracididine |

Integration Mechanisms of 4-Hydroxyphenylglycine (Hpg) and Citrulline

The incorporation of other non-proteinogenic amino acids, such as 4-hydroxyphenylglycine (Hpg) and citrulline, into the enduracidin structure is managed by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.govmicrobiologyresearch.org The enduracidin biosynthetic gene cluster contains four genes, endA-D, that encode for these NRPSs. nih.govmicrobiologyresearch.org

These NRPSs are organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. The enduracidin NRPS system possesses unique modules specifically designed for the integration of citrulline and enduracididine. nih.govmicrobiologyresearch.org The organization of these modules generally follows a collinearity principle, where the sequence of modules on the enzyme dictates the sequence of amino acids in the final peptide. nih.govmicrobiologyresearch.org The biosynthesis of L-p-hydroxyphenylglycine itself is proposed to proceed from the common metabolite prephenate through a four-enzyme pathway. nih.gov

Post-Translational Modification and Structural Diversification

Following the assembly of the peptide backbone, enduracidin undergoes further modifications that are crucial for its bioactivity. These post-translational modifications introduce structural diversity and can enhance the antibiotic's efficacy.

Mechanistic Studies of Halogenation via Halogenase Enzymes (e.g., Orf30)

A key modification in the enduracidin structure is the dichlorination of a 4-hydroxyphenylglycine residue. This reaction is catalyzed by a single halogenase enzyme, Orf30, which is encoded within the enduracidin biosynthetic gene cluster. nih.gov

To investigate the role of this halogenase, a mutant strain of the producing organism, Streptomyces fungicidicus, was created with the orf30 gene deleted. nih.govnih.govacs.org This mutant, SfΔ30, produced novel enduracidin analogues that lacked chlorine atoms, named dideschloroenduracidins A and B. nih.govacs.org

Further experiments involved complementing the deleted gene with its own counterpart or with a related halogenase from the ramoplanin (B549286) biosynthetic pathway (orf20). nih.govnih.govacs.org These studies demonstrated that Orf30 is solely responsible for the dichlorination of enduracidin. nih.gov The introduction of a different halogenase led to the production of enduracidin analogues with altered halogenation patterns, including monodeschloroenduracidins and a trichlorinated version. nih.govacs.org Mass spectrometry analysis revealed that the single chlorine atom in the monodeschloroenduracidin was located at Hpg(13), and the third chlorine in the trichlorinated analogue was at Hpg(11). nih.govacs.org

| Strain | Genotype | Produced Enduracidin Analogues |

| Wild-type S. fungicidicus | orf30+ | Enduracidin A and B (dichlorinated) |

| SfΔ30 | Δorf30 | Dideschloroenduracidins A and B |

| SfΔ30R20 | Δorf30, +orf20 | Monodeschloroenduracidins A and B |

| SfR20 | orf30+, +orf20 | Trichlorinated enduracidin |

Engineered Introduction of Mannosylation in Enduracidin Analogues

Glycosylation, the attachment of sugar moieties, is another important post-translational modification that can influence the properties of antibiotics. To explore this, researchers have engineered the enduracidin biosynthetic pathway to introduce mannosylation.

This was achieved by expressing the mannosyltransferase gene ram29 from the ramoplanin biosynthetic gene cluster in the enduracidin-producing S. fungicidicus. nih.govresearchgate.net The Ram29 enzyme is an integral membrane protein that is believed to transfer a mannose group from a polyprenyl phosphomannose donor to the antibiotic aglycone. nih.gov

The expression of ram29 in the enduracidin producer resulted in the creation of novel monomannosylated enduracidin derivatives. nih.govresearchgate.net Tandem mass spectrometry analysis confirmed that the mannosylation occurred on the Hpg(11) residue of the enduracidin molecule. nih.govresearchgate.net This work demonstrates the potential of using glycosyltransferases from different biosynthetic pathways to generate novel antibiotic analogues with potentially improved properties. nih.gov

Molecular Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Disruption of Peptidoglycan Biosynthesis Pathways

The antibacterial activity of Enduracidin B is rooted in its ability to inhibit the synthesis of the bacterial cell wall nih.govbohrium.com. Specifically, it blocks the transglycosylation step of peptidoglycan biosynthesis nih.govnih.govnih.gov. This process involves the polymerization of glycan chains from lipid-linked precursors. By halting this crucial step, Enduracidin B prevents the formation of the peptidoglycan layer, leading to the accumulation of its lipid intermediates and ultimately compromising the structural integrity of the cell wall bohrium.com. This disruption makes the bacterium susceptible to osmotic pressure, resulting in cell lysis and death.

Specificity of Molecular Target Interaction: Lipid II Binding

The precise molecular target of Enduracidin B is Lipid II, an essential precursor molecule in the peptidoglycan synthesis pathway nih.govnih.gov. Lipid II consists of a disaccharide-pentapeptide unit linked to a bactoprenol (B83863) lipid carrier, which transports the building block across the cytoplasmic membrane to the site of cell wall assembly nih.govuu.nl. Enduracidin B binds with high affinity to Lipid II, sequestering it and preventing its use as a substrate by the transglycosylase enzymes (a type of penicillin-binding protein) that are responsible for elongating the peptidoglycan chains nih.govresearchgate.net. This targeted binding is the cornerstone of its potent antibacterial action.

The mechanism of sequestering Lipid II is shared with other glycopeptide antibiotics, most notably vancomycin (B549263) nih.govresearchgate.net. However, the specific interaction with Lipid II differs significantly. Vancomycin primarily recognizes and binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II uu.nlresearchgate.netnih.gov.

In contrast, Enduracidin B recognizes a distinct region of the Lipid II molecule researchgate.net. While both antibiotics inhibit the same general pathway, their different binding sites mean that bacterial resistance to vancomycin, which often involves altering the D-Ala-D-Ala terminus to D-Ala-D-Lactate, does not confer resistance to Enduracidin B researchgate.net. This lack of cross-resistance highlights the unique binding mode of Enduracidin B.

| Feature | Enduracidin B | Vancomycin |

| Primary Target | Lipid II | Lipid II |

| Inhibited Step | Transglycosylation | Transglycosylation & Transpeptidation |

| Binding Site on Lipid II | Recognizes a distinct region of Lipid II, different from the D-Ala-D-Ala terminus. | Binds to the D-Ala-D-Ala terminus of the pentapeptide. |

| Cross-Resistance | No cross-resistance observed with vancomycin. | Resistance mechanisms often involve alteration of the D-Ala-D-Ala target. |

The mechanism of Enduracidin B is fundamentally different from that of beta-lactam antibiotics, such as penicillins and cephalosporins. Beta-lactams act by inhibiting the enzymes involved in the final steps of peptidoglycan synthesis, specifically the transpeptidases (also known as penicillin-binding proteins or PBPs) that cross-link the peptide side chains of the glycan strands nih.govbiomol.com. These antibiotics are structural analogs of the D-Ala-D-Ala substrate and work by covalently binding to the active site of the PBP enzymes, thereby inactivating them nih.govbiomol.com.

Enduracidin B, on the other hand, does not target the enzymes directly. Instead, it targets the substrate, Lipid II nih.govresearchgate.net. By binding to and sequestering Lipid II, Enduracidin B prevents the PBPs from accessing their substrate, effectively starving the cell wall synthesis machinery of its necessary building blocks. This substrate-binding mechanism is a key distinction from the enzyme-inhibition strategy of beta-lactams researchgate.net. Consequently, there is no cross-resistance between Enduracidin B and beta-lactam antibiotics researchgate.net.

Spectrum of Antimicrobial Activity and Bactericidal Efficacy Research

Potent Activity against Gram-Positive Bacterial Pathogens

Enduracidin B hydrochloride exhibits a strong antibacterial effect against a range of Gram-positive bacteria under both aerobic and anaerobic conditions. nih.gov This includes notable activity against various antibiotic-resistant strains of staphylococci, with no evidence of cross-resistance with other commercially available antibiotics. nih.gov

Table 1: In Vitro Activity of Enramycin against Various Gram-Positive Bacteria

| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Staphylococcus aureus | 0.013 - 1.56 nih.govnih.gov |

| Streptococcus hemolyticus | 0.045 nih.gov |

| Streptococcus faecium | 3.12 nih.gov |

| Clostridium perfringens | < 0.78 - 1.6 nih.govubc.ca |

The efficacy of Enduracidin (Enramycin) against MRSA has been a key area of research. In vitro studies have confirmed its strong antibacterial activity against MRSA. nih.gov While specific MIC ranges for MRSA are not consistently detailed across all studies, the general MIC for Staphylococcus aureus is reported to be between 0.013 and 1.56 µg/mL. nih.govnih.gov

In vivo studies have further substantiated the effectiveness of Enduracidin. In experimental Staphylococcus aureus infections in mice, the 50% effective dose (ED50) of enramycin was determined to be 2.27 mg/kg when administered subcutaneously. nih.gov This demonstrates a significant protective effect in a living organism.

Enduracidin has also shown promising activity against VRE, another critical group of antibiotic-resistant Gram-positive bacteria. nih.gov While specific MIC values for VRE are not extensively reported in the available literature, its established mechanism of action against the cell wall of Gram-positive bacteria provides a strong basis for its efficacy.

Activity Profile against Gram-Negative Bacteria (e.g., Neisseria gonorrhoeae) and Other Microorganisms

The antimicrobial spectrum of this compound is primarily focused on Gram-positive bacteria. It has been proven to be largely ineffective against many Gram-negative bacilli, such as dysentery bacillus. nih.gov However, an exception to this has been noted with its activity against Neisseria gonorrhoeae. nih.gov Specific MIC values for its activity against N. gonorrhoeae are not extensively documented in the available research.

Molecular Basis of Antimicrobial Resistance and Producer Self Resistance

Evaluation of Acquired Resistance Development to Enduracidin B Hydrochloride

A remarkable characteristic of enduracidin is the notable lack of acquired resistance in target pathogens despite its long history of use in animal feed. There is no documented evidence of developed, acquired, or transferable resistance to enduracidin google.com. Furthermore, studies have consistently shown no cross-resistance between enduracidin and other clinically significant antibiotics that target the cell wall, such as vancomycin (B549263) or beta-lactams researchgate.netmdpi.comresearchgate.net.

This low potential for resistance is largely attributed to its mechanism of action. Enduracidin inhibits the transglycosylation step of peptidoglycan synthesis by binding to the precursor molecule, Lipid II researchgate.netoregonstate.edu. While this is the same molecular target as the glycopeptide antibiotic vancomycin, enduracidin recognizes a different region of Lipid II, explaining the absence of cross-resistance researchgate.netoregonstate.edu.

The frequency of spontaneous resistance mutations is a key metric for evaluating the likelihood of resistance development. While specific single-step mutation frequency studies for this compound are not extensively detailed in publicly available literature, the lack of reported resistance suggests this frequency is exceptionally low. For context, the spontaneous mutation frequencies for other antibiotics against pathogens like Staphylococcus aureus typically fall within a well-documented range. This comparative context underscores the robust nature of enduracidin against the rapid evolution of resistance.

Table 1: Comparative Spontaneous Mutation Frequencies in S. aureus

| Antibiotic Class | Example Compound | Typical Spontaneous Mutation Frequency | Primary Resistance Mechanism |

| Lipopeptide | This compound | Very low; no acquired resistance documented google.com | Target modification (not observed) |

| Fluoroquinolone | Ciprofloxacin | 10⁻⁸ to 10⁻¹¹ nih.gov | Target modification (mutations in gyrA, parC) |

| Oxazolidinone | Linezolid | 10⁻⁹ to 10⁻¹⁰ nih.gov | Target modification (mutations in 23S rRNA) |

| Rifamycin | Rifampin | 10⁻⁷ to 10⁻⁸ nih.gov | Target modification (mutations in rpoB) |

Investigating Self-Resistance Mechanisms in Enduracidin-Producing Strains

The producing organism, Streptomyces fungicidicus, must possess efficient self-protection mechanisms to avoid suicide by the very antibiotic it synthesizes mdpi.comoregonstate.eduresearchgate.net. These self-resistance strategies are typically encoded by genes located within the antibiotic's biosynthetic gene cluster (BGC) google.com. The enduracidin BGC, spanning approximately 84 kb, contains 25 identified open reading frames (ORFs) that direct the synthesis, regulation, and export of the antibiotic nih.govsemanticscholar.org.

The primary strategy for self-resistance in many antibiotic-producing Streptomyces involves the active efflux of the compound from the cell, preventing it from reaching its intracellular target at a toxic concentration. This is commonly mediated by ATP-binding cassette (ABC) transporters, which are membrane-embedded proteins that use the energy from ATP hydrolysis to pump substrates out of the cytoplasm nih.govmdpi.com.

Within the enduracidin gene cluster, ORFs have been identified that are predicted to be involved in the export of the antibiotic nih.govsemanticscholar.org. While not all genes have been functionally characterized in detail, the presence of putative transporter genes is consistent with the established paradigm of self-resistance in producers of other complex natural products, including other lipopeptide antibiotics researchgate.net. These transporters are essential for protecting the producer's own cell wall synthesis machinery from inhibition.

Table 2: Predicted Self-Resistance Mechanisms in Streptomyces fungicidicus

| Resistance Mechanism | Genetic Determinant (Predicted) | Function |

| Active Efflux | Genes encoding ABC transporter components within the enduracidin BGC nih.govnih.gov | Pump enduracidin out of the cell, maintaining a low intracellular concentration to prevent inhibition of peptidoglycan synthesis. |

| Target Modification | Not reported as a primary mechanism | Modification of the producer's own Lipid II is a theoretical but less common strategy for this class. |

The self-resistance strategies of S. fungicidicus can be understood by comparison with the producers of other Lipid II-targeting antibiotics, such as ramoplanin (B549286) and vancomycin.

Enduracidin and ramoplanin are structurally and biosynthetically similar lipodepsipeptides researchgate.netresearchgate.netnih.govnih.gov. The ramoplanin BGC from Actinoplanes sp. also contains genes dedicated to antibiotic export and producer resistance, including genes for an ABC transporter (e.g., ramo23) researchgate.netfau.edu. This indicates a conserved strategy of using efflux pumps as the primary self-protection mechanism among producers of this specific antibiotic family.

In contrast, the self-resistance mechanism in producers of glycopeptide antibiotics like vancomycin is fundamentally different. These organisms, such as Amycolatopsis orientalis, utilize a sophisticated target modification system encoded by the van gene cluster researchgate.net. These genes re-engineer the terminus of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lactate nih.gov. This subtle change dramatically reduces the binding affinity of vancomycin to its target, rendering the producer resistant. This strategy of altering the target itself is distinct from the efflux-based resistance presumed for the enduracidin producer.

Table 3: Comparison of Self-Resistance Strategies in Antibiotic Producers

| Antibiotic | Producing Organism (Example) | Primary Self-Resistance Mechanism | Key Genetic Determinants (Examples) |

| Enduracidin | Streptomyces fungicidicus | Active Efflux (Predicted) | Putative ABC transporter genes within the end cluster nih.govsemanticscholar.org |

| Ramoplanin | Actinoplanes sp. | Active Efflux | ABC transporter genes (orf23/ramo23) within the ram cluster researchgate.netfau.edu |

| Vancomycin | Amycolatopsis orientalis | Target Modification | vanHAX gene cassette for synthesis of D-Ala-D-Lac precursors nih.govresearchgate.net |

Structural Biology and Structure Activity Relationship Sar Studies

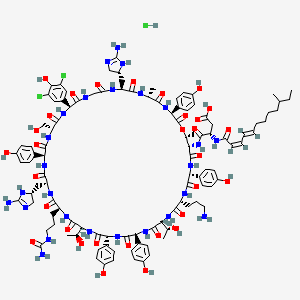

Elucidation of Macrocyclic Peptide Lactone Conformation and Dynamics

Enduracidin B is a cyclic depsipeptide composed of seventeen amino acids, with a macrocyclic core formed by sixteen of these residues. nih.govbeilstein-journals.org The determination of its three-dimensional structure has been crucial for understanding its mechanism of action. Through the use of NMR spectroscopy and molecular dynamics simulations, the solution structure of enduracidin has been elucidated, revealing a well-defined conformation. nih.gov

The macrocyclic peptide lactone adopts a backbone geometry that shares similarities with the related antibiotic, ramoplanin (B549286), notably featuring a beta-hairpin arrangement. nih.gov However, enduracidin exhibits a distinct arrangement of its side chains and the residues that constitute its hydrophobic core. nih.gov This specific conformation is essential for its biological activity, as it presents the necessary molecular surface for interaction with its cellular target. The constrained nature of the macrocyclic structure likely contributes to its stability and pre-organizes the key residues for target binding. nih.gov

Key Conformational Features of Enduracidin:

| Feature | Description | Reference |

| Backbone Geometry | Similar to ramoplanin, featuring a beta-hairpin arrangement. | nih.gov |

| Side-Chain Arrangement | Displays a unique arrangement of side chains compared to ramoplanin. | nih.gov |

| Hydrophobic Core | Formed by a specific set of residues, contributing to the overall structure. | nih.gov |

Role of the Fatty Acid Side Chain in Biological Activity and Membrane Interaction

A distinguishing feature of enduracidin B is its N-terminal fatty acid side chain, which classifies it as a lipopeptide. This lipid tail, specifically a C13 unsaturated branched fatty acid, plays a pivotal role in the antibiotic's biological activity. nih.gov The hydrophobic nature of this acyl chain is crucial for anchoring the molecule to the bacterial cell membrane. nih.govdoi.org

Significance of Non-Proteinogenic Amino Acid Residues in Antimicrobial Potency

The structure of enduracidin is rich in non-proteinogenic amino acids, which are amino acids not commonly found in proteins. These unusual residues are critical for its potent antibacterial activity and contribute significantly to its unique mechanism of action.

Enduracidin contains two residues of the rare, non-proteinogenic amino acid enduracididine (B8820190) (End), a cyclic analog of arginine. nih.govwikipedia.org Structure-activity relationship studies have highlighted enduracididine as a key determinant of the potent antibacterial activity of not only enduracidin but also other antibiotics like teixobactin (B611279). nih.govresearchgate.net The presence of these residues is thought to be crucial for the specific interactions with the target molecule, Lipid II. biorxiv.orgnih.gov The unique cyclic guanidinium (B1211019) group of enduracididine likely participates in essential hydrogen bonding and electrostatic interactions that stabilize the antibiotic-target complex, leading to the inhibition of bacterial cell wall synthesis. nih.govbiorxiv.org

Enduracidin's structure also features several 4-hydroxyphenylglycine (Hpg) residues, some of which are chlorinated. nih.gov Specifically, Enduracidin B contains a dichlorinated Hpg residue. The role of this halogenation in the bioactivity of enduracidin has been a subject of investigation.

To probe the importance of these chlorine atoms, genetically engineered strains of S. fungicidicus were created to produce enduracidin analogues with altered halogenation patterns. nih.gov This included the production of dideschloroenduracidins (lacking both chlorine atoms), monodeschloroenduracidins (lacking one chlorine atom), and a trichlorinated enduracidin. nih.gov Biological evaluation of these analogues revealed that they all retained antibacterial activity against Staphylococcus aureus. nih.gov This finding suggests that while the chlorine atoms may modulate the antibiotic's potency, they are not absolutely essential for its fundamental antibacterial action.

Impact of Halogenation on Enduracidin Activity:

| Enduracidin Analogue | Halogenation Status | Activity against S. aureus | Reference |

| Dideschloroenduracidins A and B | No chlorine atoms | Retained activity | nih.gov |

| Monodeschloroenduracidins A and B | One chlorine atom | Retained activity | nih.gov |

| Trichlorinated enduracidin | Three chlorine atoms | Retained activity | nih.gov |

Insights into Dimerization and Conformational Changes upon Target Binding

The primary cellular target of enduracidin is Lipid II, an essential precursor molecule involved in the biosynthesis of the bacterial cell wall. researchgate.netnih.gov Enduracidin binds to Lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis. nih.govnih.gov This binding event is highly specific and is thought to induce significant conformational changes in both the antibiotic and its target.

While the term "dimerization" for enduracidin itself is not extensively documented, the related antibiotic ramoplanin is known to form insoluble fibrils upon complexation with peptidoglycan intermediates. dovepress.com It is plausible that enduracidin undergoes a similar process of self-assembly or conformational rearrangement upon binding to Lipid II at the membrane interface. Such conformational changes are a common feature in the mechanism of action of many antimicrobial peptides and are often crucial for their membrane-disruptive activities or for the formation of a stable inhibitory complex. nih.govresearchgate.net The binding to Lipid II effectively sequesters this vital building block, leading to the cessation of cell wall construction and ultimately bacterial cell death. researchgate.netnih.gov

Synthetic and Semi Synthetic Approaches for Enduracidin Analogues and Derivatives

Chemical Synthesis Methodologies for Key Non-Proteinogenic Amino Acid Components (e.g., Enduracididine (B8820190), β-Hydroxyenduracididine)

The unique structure of enduracidin is characterized by several non-proteinogenic amino acids, most notably enduracididine (End) and its hydroxylated form, β-hydroxyenduracididine (βhEnd), which are crucial for its biological activity. beilstein-journals.orgnih.gov The synthesis of these rare amino acids, which feature a distinctive five-membered cyclic guanidine (B92328) moiety, is a significant challenge and a key focus for creating enduracidin analogues. beilstein-journals.orgbeilstein-journals.org

Various synthetic routes have been developed to access these critical building blocks. Early approaches often resulted in racemic mixtures, but more recent methods have focused on stereoselective synthesis to obtain enantiopure L-enduracididine and L-allo-enduracididine. beilstein-journals.org One reported strategy begins with diacetone D-glucose, which is converted over twelve steps into a key azide (B81097) intermediate, providing access to different diastereomers. beilstein-journals.orgbeilstein-journals.org Another approach utilized Garner's aldehyde to control the stereochemistry at the C-2 position. researchgate.net

A second-generation synthesis of β-hydroxyenduracididine was developed to provide orthogonally protected amino acids in a more efficient manner. beilstein-journals.org This route also allowed for the synthesis of both diastereomers. The total synthesis of related natural products, such as mannopeptimycin, has also driven the development of synthetic routes for protected β-hydroxyenduracididine residues. beilstein-journals.orgmorressier.com Despite these advances, current synthetic routes to enduracididine and its derivatives are often lengthy and inefficient, which has spurred interest in alternative production methods, such as recombinant biosynthesis in model organisms like Escherichia coli. nih.govnih.gov

Table 1: Selected Synthetic Approaches for Enduracididine and its Derivatives

| Target Compound | Starting Material | Key Strategy/Intermediate | Reference |

|---|---|---|---|

| Azide derivatives of β-hydroxyenduracididine | Diacetone D-glucose | Common azide intermediate for accessing both diastereomers | beilstein-journals.orgbeilstein-journals.org |

| Protected β-hydroxyenduracididine | Garner's aldehyde | Control of C-2 stereocenter | researchgate.net |

| Orthogonally protected β-hydroxyenduracididine | Not specified | Concise, second-generation route for both diastereomers | beilstein-journals.org |

Genetic Engineering for Combinatorial Biosynthesis of Novel Analogues

Genetic manipulation of the enduracidin biosynthetic gene cluster in Streptomyces fungicidicus offers a powerful alternative to chemical synthesis for generating novel analogues. nih.gov This approach, known as combinatorial biosynthesis, involves reprogramming the enzymatic assembly line to introduce targeted structural modifications. nih.gov

Enduracidin contains a dichlorinated 4-hydroxyphenylglycine (Hpg) residue at position 13 (Cl₂-Hpg¹³), a modification installed by the halogenase enzyme encoded by the orf30 gene. nih.govacs.org The steric and electronic properties of these chlorine atoms can influence biological activity. nih.gov Genetic manipulation of this halogenation step has been a successful strategy for creating a library of enduracidin analogues. nih.govnih.gov

In one study, the orf30 gene was deleted from S. fungicidicus, resulting in a mutant strain (SfΔ30) that produced novel dideschloroenduracidins. nih.govacs.org This mutant was then used as a platform for complementation experiments. Introducing the halogenase gene from the related ramoplanin (B549286) pathway (orf20), which normally monochlorinates a different Hpg residue, into both the wild-type and the SfΔ30 mutant strains led to the production of monodeschloro- and trichlorinated enduracidin derivatives. nih.govacs.org Mass spectrometry analysis confirmed that the new chlorination in the trichlorinated analogue occurred at the Hpg¹¹ residue. nih.govacs.orgnih.gov These experiments demonstrated the substrate flexibility of both the enduracidin and ramoplanin halogenases, providing valuable tools for generating peptide antibiotics with novel halogenation patterns. nih.govtandfonline.com

Table 2: Enduracidin Analogues from Halogenase Gene Manipulation

| Strain | Genetic Modification | Resulting Enduracidin Analogues | Halogenation Pattern | Reference |

|---|---|---|---|---|

| SfΔ30 | In-frame deletion of orf30 | Dideschloroenduracidins A & B | No chlorine atoms | nih.govacs.org |

| SfΔ30R20 | SfΔ30 complemented with orf20 (ramoplanin halogenase) | Monodeschloroenduracidins A & B | Single chlorine atom at Hpg¹³ | nih.govacs.org |

| SfR20 | Wild-type S. fungicidicus expressing orf20 | Trichlorinated enduracidin | Dichloro at Hpg¹³ and mono-chloro at Hpg¹¹ | nih.govacs.org |

Enduracidin lacks the mannosyl groups present on the structurally related antibiotic ramoplanin, a difference that contributes to enduracidin's poor aqueous solubility. nih.gov While not essential for antibacterial activity, these sugar moieties can improve physicochemical properties and provide a handle for further semi-synthetic modifications. nih.gov

To create glycosylated enduracidin derivatives, the gene encoding the mannosyltransferase Ram29 from the ramoplanin biosynthetic pathway was heterologously expressed in the enduracidin producer, S. fungicidicus. nih.govmicrobiologyresearch.org Ram29 is an integral membrane protein that transfers a mannose group to the antibiotic scaffold. nih.gov The engineered strain successfully produced novel monomannosylated enduracidin derivatives that were not present in the wild-type strain. nih.govresearchgate.net Tandem mass spectrometry analysis revealed that the mannosylation occurred specifically on the Hpg¹¹ residue of the enduracidin peptide core. nih.govmicrobiologyresearch.org This work represents the first example of using a membrane-associated, polyprenyl phosphosugar-dependent glycosyltransferase for the glycodiversification of natural products, opening a new avenue for engineering improved enduracidin variants. nih.gov

Strategies for Constructing Enduracidin Mimetics and Bioisosteres

The construction of mimetics and bioisosteres represents a rational drug design approach to creating enduracidin analogues. This strategy involves replacing specific functional groups or structural fragments with other groups that possess similar physical, chemical, or electronic properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or bioavailability. drughunter.comdrugdesign.org

For a complex peptide like enduracidin, this could involve several strategies. Bioisosteric replacement of the amide bonds in the peptide backbone is a common tactic in medicinal chemistry to enhance stability against protease degradation. nih.gov Replacements could include groups like esters, thioamides, or 1,2,3-triazoles. nih.gov

Another key target for modification is the unique enduracididine residue. Its cyclic guanidinium (B1211019) group is critical for activity, but its synthesis is complex. Designing simpler, more synthetically accessible mimetics that can replicate the key hydrogen bonding and electrostatic interactions of the guanidinium group could lead to novel analogues.

Furthermore, the lipid tail of enduracidin could be replaced with bioisosteres to modulate the compound's lipophilicity and membrane interactions. The concept of bioisosterism allows for strategic modifications that can lead to analogues with improved pharmacological profiles while maintaining the core interactions necessary for antibacterial action. drughunter.com This approach is highly context-dependent, and successful replacements often arise from a deep understanding of the molecule's structure-activity relationships. drughunter.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Purification Methodologies (e.g., HPLC, UHPLC)

The isolation and purification of Enduracidin B hydrochloride from fermentation broths of Streptomyces fungicidicus or from synthetic reaction mixtures is a critical first step for any detailed structural or functional analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques employed for this purpose due to their high resolution, speed, and sensitivity.

Researchers typically utilize reversed-phase HPLC (RP-HPLC) for the separation of enduracidins. This method separates molecules based on their hydrophobicity. Enduracidin A and B, which differ by only one carbon in the length of their lipid tail, can be effectively resolved using this technique. The process involves injecting a crude extract onto a hydrophobic stationary phase, commonly a C18 column, and eluting the components with a gradient of increasing organic solvent, such as acetonitrile (B52724) or methanol, in an aqueous mobile phase. The mobile phase is often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution.

UHPLC, an evolution of HPLC, uses columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and greater resolution compared to traditional HPLC systems. This is particularly advantageous for high-throughput analysis of enduracidin analogues or for quality control during production. The improved efficiency of UHPLC provides sharper peaks and better separation of closely related impurities.

Table 1: Illustrative RP-HPLC Parameters for Enduracidin B Separation

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for eluting hydrophobic compounds. |

| Gradient | Linear gradient from 30% to 70% B over 30 min | Gradually increases elution strength to separate compounds of varying hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |

| Detection | UV at 220 nm or 280 nm | Detection of the peptide backbone or aromatic residues, respectively. |

| Column Temp. | 30-40 °C | Controlled temperature ensures reproducible retention times. |

Mass Spectrometry-Based Techniques for Structural Elucidation (e.g., LC-ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of complex natural products like Enduracidin B. When coupled with liquid chromatography (LC-MS), it provides both separation and mass information in a single analysis.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is frequently used for analyzing enduracidin extracts. ESI is a soft ionization technique that allows large, non-volatile molecules like peptides to be ionized into the gas phase with minimal fragmentation, enabling accurate molecular weight determination. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass accuracy in the parts-per-million (ppm) range, which is crucial for determining the elemental composition of the parent molecule and its fragments.

Tandem Mass Spectrometry (MS/MS) is essential for sequencing the peptide and identifying its unique structural features. In this technique, the protonated molecular ion ([M+H]⁺) of Enduracidin B is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (typically b- and y-type ions) provide sequence information. This has been instrumental in confirming the amino acid sequence and localizing modifications on engineered enduracidin analogues, such as determining the specific site of mannosylation or chlorination. For instance, researchers have used MS/MS to confirm that mannosylation occurs on the Hpg¹¹ residue in a modified enduracidin and to pinpoint the location of chlorine atoms on various analogues. nanospr.commdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable tool, particularly for rapid molecular weight determination of purified samples. It is known for its high sensitivity and tolerance to buffers and salts.

Table 2: Example of MS/MS Fragmentation Data for a Hypothetical Enduracidin Fragment

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Peptide Sequence |

| 2351.0 | y₇ | 899.4 | ...-Ala-Hpg-End-Cit-D-Ala-D-aThr-D-Hpg |

| 2351.0 | y₆ | 748.3 | ...-Hpg-End-Cit-D-Ala-D-aThr-D-Hpg |

| 2351.0 | b₅ | 652.3 | Fatty Acid-Asp-Thr-Hpg-Ala-Ser |

| 2351.0 | b₄ | 581.3 | Fatty Acid-Asp-Thr-Hpg-Ala |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Intermolecular Interaction Studies

While mass spectrometry provides primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of Enduracidin B in solution. The primary structure of enduracidin was initially determined through a combination of chemical methods and NMR spectroscopy. nih.gov

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, HSQC) is used to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the molecule's 17 amino acid residues. Once assignments are complete, the focus shifts to conformational analysis.

The key experiment for determining 3D structure is the Nuclear Overhauser Effect Spectroscopy (NOESY) , which detects protons that are close in space (<5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. These NOE-derived interatomic distance restraints are then used as inputs for computational molecular modeling. nih.gov

Molecular dynamics (MD) simulations are used to refine the structure, generating a family of 3D structures that are consistent with the experimental NMR data. nih.gov Studies on enduracidin have revealed a backbone geometry featuring a beta-hairpin arrangement, similar to the related antibiotic ramoplanin (B549286). However, enduracidin exhibits a different arrangement of its side chains and hydrophobic core. nih.govnih.gov

Table 3: NMR Techniques for Enduracidin B Structural Analysis

| NMR Experiment | Information Obtained |

| 1D ¹H | Provides an initial overview of proton types (e.g., aromatic, aliphatic, amide). |

| 2D COSY | Identifies scalar-coupled protons, typically within the same amino acid residue. |

| 2D TOCSY | Correlates all protons within a single amino acid spin system. |

| 2D NOESY | Identifies protons close in space (<5 Å), providing key distance restraints for 3D structure calculation. nih.gov |

| 2D HSQC | Correlates protons with their directly attached carbons or nitrogens for resonance assignment. |

Application of Other Biophysical Methods for Molecular Recognition and Dynamics

Understanding how Enduracidin B recognizes and interacts with its biological target, the peptidoglycan precursor Lipid II, is crucial for elucidating its mechanism of action. While NMR provides structural insights into the antibiotic itself, other biophysical techniques are employed to study the dynamics and thermodynamics of its binding interactions.

Molecular Dynamics (MD) Simulations: As a complement to NMR, MD simulations are a powerful computational method used to explore the conformational dynamics of enduracidin and its interaction with membranes or its Lipid II target. nih.gov Coarse-grained MD simulations, for instance, can model the binding process of lipopeptides to bacterial membranes, revealing how the lipid tail anchors the molecule and how the peptide moiety confers selectivity. nih.gov

Binding and Inhibition Assays: The interaction of enduracidin with its target has been studied using inhibition kinetics and binding assays. These studies have shown that enduracidin, like ramoplanin, preferentially inhibits the transglycosylation step of peptidoglycan biosynthesis. This preference is based on a higher affinity for the transglycosylase substrate, Lipid II, compared to the substrate for the earlier MurG step. rsc.org

Although specific studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for Enduracidin B are not widely reported in the public literature, these methods are standard for characterizing similar antibiotic-target interactions.

Isothermal Titration Calorimetry (ITC) would allow for the direct measurement of the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the Enduracidin B-Lipid II interaction, providing a complete thermodynamic profile of the binding event. nih.gov

Surface Plasmon Resonance (SPR) could be used to measure the real-time kinetics (association and dissociation rates) of the binding between Enduracidin B and immobilized Lipid II or bacterial membrane mimics. nih.gov

These biophysical approaches, combined with the detailed structural information from MS and NMR, provide a comprehensive understanding of this compound at the molecular level.

Future Directions and Emerging Research Opportunities

Unraveling Undiscovered Aspects of Enduracidin Biosynthesis

The biosynthesis of enduracidin is a complex process orchestrated by a large non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster from Streptomyces fungicidicus has been cloned and sequenced, revealing an 84 kb cluster containing 25 open reading frames (ORFs). nih.gov This has provided a foundational roadmap, yet several intricacies remain fertile ground for future investigation.

Key Areas for Future Research:

Unusual Enzymatic Mechanisms: The enduracidin NRPS machinery exhibits several unique features. For instance, despite the final peptide containing seven D-amino acid residues, the NRPS modules lack traditional epimerization (E) domains. nih.gov Instead, it is proposed that a unique subset of condensation (C) domains catalyzes both the epimerization and the peptide bond formation. nih.gov Further biochemical and structural characterization of these dual-function C-domains is crucial to fully comprehend this unconventional biosynthetic logic.

Trans-acting Enzymes: The sixth module of the EndB synthetase, which is responsible for incorporating Threonine, lacks an adenylation (A) domain for amino acid activation. It is hypothesized that a separate, single-module protein, EndD, performs this function in trans. nih.gov Elucidating the precise mechanism of this intermolecular interaction and substrate channeling could offer new strategies for biosynthetic engineering.

Regulatory Networks: Three regulatory genes, orf22, orf41, and orf42, have been identified within the gene cluster. Studies have characterized Orf22 and Orf42 as activators and Orf41 as a repressor of enduracidin biosynthesis. Overexpression of the positive regulators has been shown to increase the production yield. A deeper investigation into how these regulators interact with promoter regions and respond to environmental or metabolic signals could lead to new strategies for enhancing antibiotic production through metabolic engineering.

Advanced Strategies for Overcoming Potential Future Resistance Mechanisms

A significant advantage of enduracidin is its mechanism of action, which involves binding to Lipid II, a fundamental precursor in bacterial cell wall synthesis. beilstein-journals.org This target is highly conserved and essential, making the development of resistance more challenging for bacteria. The related antibiotic teixobactin (B611279), which also contains the key enduracididine (B8820190) residue and targets Lipid II, has demonstrated a remarkable lack of detectable resistance development. beilstein-journals.orgresearchgate.net This suggests that enduracidin may share a similarly low propensity for resistance.

However, the potential for future resistance cannot be entirely dismissed. Based on resistance patterns observed for other lipopeptide antibiotics that interact with the cell membrane, hypothetical resistance mechanisms could emerge.

Potential Future Resistance Mechanisms & Counter-Strategies:

| Potential Mechanism | Description | Advanced Counter-Strategy |

| Target Modification | Subtle mutations in the murG gene or other genes involved in the synthesis of Lipid II could potentially alter its structure, reducing the binding affinity of enduracidin. | Development of enduracidin analogues with modified binding domains that can accommodate alterations in Lipid II, or the creation of dual-targeting antibiotics that inhibit a secondary essential pathway simultaneously. |

| Cell Membrane Alterations | Changes in the phospholipid composition or charge of the bacterial cell membrane could hinder the initial interaction and insertion of the lipophilic tail of enduracidin, preventing it from reaching its target. | Design of next-generation enduracidins with modified lipid tails (e.g., different lengths, branching, or charge) to maintain effective membrane interaction despite alterations in the bacterial membrane composition. |

| Efflux Pumps | Bacteria could acquire or upregulate efflux pumps capable of actively transporting enduracidin out of the cell before it can reach a lethal concentration. | Development of efflux pump inhibitors (EPIs) to be co-administered with enduracidin, or modification of the enduracidin structure to make it a poor substrate for known efflux pumps. |

Proactive surveillance and genomic analysis of enduracidin-exposed bacterial populations will be essential to detect the emergence of any resistance-conferring mutations early.

Rational Design and Synthesis of Next-Generation Enduracidin-Inspired Antibiotics

The complex structure of enduracidin offers numerous opportunities for modification to enhance its therapeutic properties. Rational design, informed by structure-activity relationship (SAR) studies and powered by biosynthetic engineering and synthetic chemistry, is the key to unlocking this potential.

A primary challenge with the natural form of enduracidin is its poor aqueous solubility, which has limited its clinical development. manchester.ac.uk A major focus of next-generation design is to improve this and other pharmacokinetic properties while retaining or enhancing antibacterial potency.

Key Strategies for Rational Design:

Biosynthetic Engineering and Glycosylation: A successful strategy has been the genetic engineering of the enduracidin-producing strain, S. fungicidicus. By introducing the mannosyltransferase gene (ram29) from the biosynthetic pathway of the related, more soluble antibiotic ramoplanin (B549286), researchers have successfully produced novel monomannosylated enduracidin derivatives. manchester.ac.uk This glycosylation, occurring at the Hpg11 residue, demonstrates a powerful method for improving the physico-chemical properties of the molecule. manchester.ac.uk

Combinatorial Biosynthesis: The modular nature of the NRPS machinery allows for genetic manipulation to create novel analogues. Altering the halogenation pattern is one such approach. By deleting the native halogenase gene (orf30) and introducing a counterpart from the ramoplanin cluster, researchers have created a portfolio of new analogues, including dideschloro-, monodeschloro-, and trichlorinated enduracidins. acs.org These studies provide insight into the role of chlorination in bioactivity and lay the groundwork for further combinatorial approaches. acs.org

Synthesis of Key Moieties: The rare amino acid enduracididine is considered crucial for the potent activity of enduracidin and related antibiotics like teixobactin. beilstein-journals.orgresearchgate.net The development of robust and scalable synthetic routes to produce orthogonally protected enduracididine is critical for enabling detailed SAR studies through solid-phase peptide synthesis of novel analogues. beilstein-journals.org

Table of Engineered Enduracidin Analogues

| Analogue Name | Genetic Modification | Key Structural Change | Observed Property/Significance |

|---|---|---|---|

| Monomannosylated Enduracidin | Expression of ram29 (mannosyltransferase) in S. fungicidicus | Addition of a mannose group to the Hpg11 residue | Potential for improved aqueous solubility manchester.ac.uk |

| Dideschloroenduracidins (A & B) | Deletion of native halogenase gene (orf30) | Removal of both chlorine atoms | Retained antibacterial activity against S. aureus, providing insight into the role of halogenation acs.org |

| Monodeschloroenduracidins (A & B) | Complementation of orf30 deletion strain with ramoplanin halogenase (orf20) | Contains only one chlorine atom (at Hpg13) | Retained antibacterial activity, demonstrating the portability of halogenase enzymes acs.org |

| Trichlorinated Enduracidin | Expression of orf20 in the wild-type producer strain | Addition of a third chlorine atom (at Hpg11) | Retained antibacterial activity, expanding the chemical diversity of the enduracidin scaffold acs.org |

Exploration of Immunomodulatory Effects and Other Biological Activities

The primary focus of enduracidin research has been its potent antibacterial activity. However, many complex natural products possess multiple biological functions. The exploration of other potential therapeutic effects of Enduracidin B hydrochloride, particularly immunomodulatory and antiviral activities, represents a significant and largely untapped area of research.

Many classes of antibiotics are known to exert immunomodulatory effects independent of their antimicrobial action, influencing cytokine production, phagocyte function, and lymphocyte proliferation. Given that enduracidin interacts with the bacterial cell envelope, it is plausible that it or its derivatives could modulate the host immune response to infection. Future research should investigate the effect of enduracidin on immune cells in vitro and in vivo to determine if it can dampen excessive inflammatory responses during severe infections, which could provide a secondary therapeutic benefit.

Furthermore, early research has indicated that Enduracidin A and B can inhibit avian myeloblastosis virus reverse transcriptase in vitro, although they did not show activity against HIV replication. beilstein-journals.org This finding, while preliminary, suggests a potential for antiviral activity that warrants deeper investigation. The structural complexity that allows enduracidin to bind specifically to Lipid II may enable it to interact with other biological macromolecules, including viral enzymes. Future studies should screen enduracidin and its rationally designed analogues against a broader panel of viruses and explore the mechanism of any observed inhibitory action.

Q & A

Q. What are the structural characteristics of Enduracidin B hydrochloride, and how do they influence its antimicrobial activity?

this compound is a lipopeptide antibiotic produced by Streptomyces fungicidicus. Its molecular formula is C₁₀₆H₁₄₀Cl₂N₂₆O₃₁ , with two chlorine atoms positioned at non-proteinogenic 4-hydroxyphenylglycine (Hpg) residues (Hpg13 and Hpg11 in some derivatives) . The halogenation pattern is critical for bioactivity, as chlorine atoms enhance binding to lipid II, a precursor in bacterial cell wall synthesis, thereby disrupting peptidoglycan crosslinking . Structural analysis via tandem mass spectrometry (LC-MS/MS) can confirm halogenation sites and fragmentation patterns .

Q. What experimental approaches are used to determine the structure and purity of this compound?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ionize the compound to generate [M+3H]³⁺ ions (e.g., m/z 785 for wild-type Enduracidin), fragment via collision-induced dissociation (CID), and compare spectra against theoretical databases for sequence validation .

- Bioinformatics Tools: Predict structural domains using software like TMHMM for transmembrane protein analysis (e.g., Ram29 glycosyltransferase topology) and align gene clusters to identify functional domains .

- Nuclear Magnetic Resonance (NMR): While not explicitly detailed in the evidence, NMR is standard for resolving stereochemistry and verifying glycosylation or halogenation modifications.

Q. How does this compound differ from related lipopeptide antibiotics like Ramoplanin?

Enduracidin and Ramoplanin share a lipid II-targeting mechanism but differ in glycosylation and halogenation patterns. Enduracidin lacks the mannose moiety present in Ramoplanin, but engineered strains expressing ram29 (a glycosyltransferase gene from Ramoplanin) can produce mannosylated Enduracidin derivatives . Additionally, Enduracidin’s halogenation is mediated by orf30, whereas Ramoplanin uses orf20, leading to distinct chlorine substitution sites (e.g., Hpg11 vs. Hpg13) .

Advanced Research Questions

Q. How can genetic engineering be applied to modify the halogenation pattern of this compound?

- Gene Deletion/Replacement: Delete the native halogenase gene orf30 in S. fungicidicus and replace it with orf20 (from Ramoplanin) to alter substrate specificity. This produces mono- or tri-chlorinated derivatives (e.g., compounds 4–8 ) with retained bioactivity against Staphylococcus aureus .

- Heterologous Expression: Introduce ram29 into Enduracidin-producing strains to enable mannosylation at Hpg11, improving solubility or target affinity .

- Validation: Use LC-MS/MS and antimicrobial assays to confirm structural changes and evaluate minimal inhibitory concentrations (MICs) .

Q. What strategies enhance Enduracidin B production in Streptomyces fungicidicus?

- Regulatory Gene Overexpression: Overexpress pathway-specific regulators (e.g., endR1-3) to increase precursor flux and titers .

- Fermentation Optimization: Adjust carbon/nitrogen ratios, pH, and aeration during fermentation. For example, glycine supplementation can boost chlorination efficiency .

- Strain Engineering: Use CRISPR-Cas9 to knockout competing pathways (e.g., polyketide synthases) or integrate strong promoters upstream of biosynthetic genes .

Q. How can researchers analyze the impact of glycosylation on Enduracidin B’s physicochemical properties?

- Glycosylation via Ram29: Express ram29 in S. fungicidicus under tetracycline-inducible promoters to produce mannosylated derivatives. Monitor glycosylation efficiency using LC-MS (m/z 839 for mannosylated Enduracidin) .

- Property Assessment:

- Solubility: Compare partition coefficients in aqueous vs. organic phases.

- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH) and analyze by HPLC.

- Bioactivity: Perform time-kill assays against MRSA to evaluate potency changes .

Methodological Considerations

Q. How to resolve contradictions in halogenation timing and enzyme specificity during Enduracidin engineering?

- Timing Analysis: Use feeding studies with isotopically labeled chloride (³⁶Cl) to track halogenation during biosynthesis. Correlate with transcriptomic data to identify enzyme expression windows .

- Enzyme Specificity: Compare in vitro activity of purified Orf30 (Enduracidin) and Orf20 (Ramoplanin) halogenases using synthetic peptide substrates. LC-MS can detect chlorination sites .

Q. What controls are essential when designing bioactivity assays for Enduracidin derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.